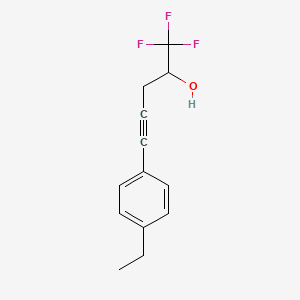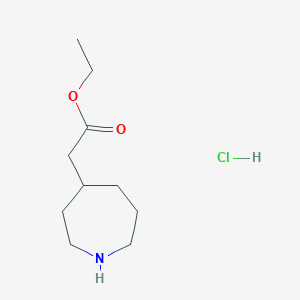
5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol
Overview
Description
5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, an ethyl-substituted phenyl ring, and a terminal alkyne. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The preparation of the compound may also involve the use of specific reagents and conditions tailored to achieve the desired structural configuration .
Chemical Reactions Analysis
5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes, depending on the reagents and conditions used.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form more complex molecular structures.
Scientific Research Applications
5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties are leveraged in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The alkyne group may participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .
Comparison with Similar Compounds
5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol can be compared with other similar compounds, such as:
5-(4-Methylphenyl)-1,1,1-trifluoropent-4-yn-2-ol: Similar structure but with a methyl group instead of an ethyl group.
5-(4-Phenyl)-1,1,1-trifluoropent-4-yn-2-ol: Lacks the ethyl substitution on the phenyl ring.
5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-3-ol: Variation in the position of the hydroxyl group.
Properties
IUPAC Name |
5-(4-ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c1-2-10-6-8-11(9-7-10)4-3-5-12(17)13(14,15)16/h6-9,12,17H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSBAQSROVIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)



![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)





![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)
![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)

